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Compound of Interest

Compound Name:
4-Chloro-5-fluoro-6-

methoxypyrimidine

Cat. No.: B13032892 Get Quote

protocols, Pd-catalyzed coupling, and Quality Control.[1]

Introduction & Strategic Value
4-Chloro-5-fluoro-6-methoxypyrimidine is a high-value heterocyclic scaffold used primarily in

the development of kinase inhibitors, antifungal agents, and fluorinated agrochemicals.[1]

While structurally homologous to the Voriconazole intermediate (4-chloro-6-ethyl-5-

fluoropyrimidine), the presence of the 6-methoxy group offers distinct synthetic utility:[1]

Hydrogen Bond Acceptor: The methoxy group can be retained to modulate lipophilicity and

binding affinity in Structure-Activity Relationship (SAR) studies.[1]

Masked Carbonyl: It serves as a latent functionality for the 6-oxo group (via hydrolysis),

providing access to 5-fluorouracil-like derivatives without handling the highly polar free amide

early in the synthesis.[1]

Fluorine Activation: The C5-fluorine atom is not merely a structural motif; it exerts a strong

inductive effect (

), significantly lowering the LUMO energy of the pyrimidine ring.[1] This makes the C4-
chloride exceptionally labile toward Nucleophilic Aromatic Substitution (

), often proceeding under milder conditions than non-fluorinated analogs.
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Reactivity Profile & Mechanistic Logic[1]
To design effective protocols, one must understand the electronic "terrain" of the molecule.

The "Fluorine Effect" on
The rate-determining step in

on pyrimidines is the formation of the Meisenheimer complex.

C4-Position (Target): The chlorine atom is the primary leaving group.[1]

C5-Fluorine (Activator): The highly electronegative fluorine at C5 stabilizes the negative

charge accumulation in the transition state (Meisenheimer complex) via induction.

C6-Methoxy (Modulator): While electron-donating by resonance (

), the methoxy group is inductively withdrawing.[1] However, it is a poor leaving group
compared to chloride, ensuring regioselectivity at C4.

Reactivity Diagram
The following diagram illustrates the distinct reactivity zones of the molecule.
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Caption: Functional map of 4-Chloro-5-fluoro-6-methoxypyrimidine showing the orthogonal

reactivity of the C4, C5, and C6 positions.

Experimental Protocols
Protocol A: Regioselective with Primary Amines
Objective: Synthesis of 4-amino-5-fluoro-6-methoxypyrimidine derivatives. Rationale: The C5-F

activation allows this reaction to proceed using mild bases, avoiding the decomposition of

sensitive amine side chains.

Materials
Substrate: 4-Chloro-5-fluoro-6-methoxypyrimidine (1.0 equiv)

Nucleophile: Primary Amine (

) (1.1 equiv)[1]
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Base: Diisopropylethylamine (DIPEA) (1.5 equiv)

Solvent: Isopropyl Alcohol (IPA) or THF (anhydrous)

Step-by-Step Methodology
Preparation: Charge a reaction vessel with 4-Chloro-5-fluoro-6-methoxypyrimidine
dissolved in IPA (concentration ~0.2 M).

Addition: Add DIPEA followed by the amine dropwise at room temperature (20–25°C).

Note: If the amine is a hydrochloride salt, increase DIPEA to 2.5 equiv.

Reaction: Heat the mixture to 60°C.

Critical Checkpoint: Monitor by TLC (Hexane:EtOAc 7:3).[1] The starting material (

) should disappear, and a more polar product spot should appear (

).

Timeframe: Typically 2–4 hours.[1] The 5-F substituent accelerates this rate compared to

non-fluorinated analogs [1].[1]

Workup:

Cool to room temperature.[1][2][3]

Option A (Precipitation): If the product crystallizes upon cooling, add water (1:1 vol ratio),

stir for 30 mins, and filter.

Option B (Extraction): Concentrate IPA, redissolve in EtOAc, wash with water and brine.

Dry over

.[1]

Purification: Recrystallization from EtOH/Water is preferred over column chromatography for

scalability.[1]
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Protocol B: Suzuki-Miyaura Cross-Coupling
Objective: Introduction of aryl/heteroaryl groups at C4.[1] Rationale: The C4-Cl bond is

chemically distinct from the C5-F bond.[1] Under standard Pd(0) conditions, oxidative addition

occurs exclusively at the C-Cl bond due to the stronger C-F bond energy (C-Cl: ~327 kJ/mol

vs. C-F: ~485 kJ/mol).[1]

Materials
Substrate: 4-Chloro-5-fluoro-6-methoxypyrimidine (1.0 equiv)

Boronic Acid:

(1.2 equiv)[1]

Catalyst:

(3–5 mol%)

Expert Insight:

is preferred over

for electron-deficient heterocycles to prevent dehalogenation side reactions [2].[1]

Base:

(2.0 M aqueous solution, 3.0 equiv)

Solvent: 1,4-Dioxane (degassed)[2]

Step-by-Step Methodology
Inerting: Purge the reaction flask with Nitrogen or Argon for 10 minutes.

Charging: Add the pyrimidine substrate, boronic acid, and Pd catalyst.

Solvent Addition: Add degassed 1,4-Dioxane and aqueous

.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 9 Tech Support

https://cymitquimica.com/cas/1801-06-5/
https://cymitquimica.com/cas/1801-06-5/
https://cymitquimica.com/cas/1801-06-5/
https://www.benchchem.com/product/b13032892?utm_src=pdf-body
https://cymitquimica.com/cas/1801-06-5/
https://cymitquimica.com/cas/1801-06-5/
https://pdf.benchchem.com/156/Technical_Support_Center_Optimizing_Suzuki_Coupling_for_4_6_Dichloro_5_methoxypyrimidine.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13032892?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Thermal Cycle: Heat to 90°C for 6–12 hours.

Visual Cue: The reaction mixture typically turns from orange/red to black (active Pd

species).

Scavenging: After cooling, treat the organic layer with a metal scavenger (e.g., SiliaMetS®

Thiol) to remove residual Palladium, which is critical for pharmaceutical intermediates.

Isolation: Filter through a Celite pad, concentrate, and purify via flash chromatography

(Gradient: 0

40% EtOAc in Hexanes).

Advanced Workflow: Demethylation to
Pyrimidinones
In many drug discovery campaigns, the methoxy group is a "mask" for the polar cyclic amide

(pyrimidinone).

Reagent: TMSI (Trimethylsilyl iodide) or HBr/AcOH.[1] Conditions:

TMSI Method (Milder): Dissolve substrate in anhydrous Acetonitrile.[1] Add TMSI (2.0 equiv)

at 0°C. Warm to RT. Quench with MeOH.

Mechanism: The iodide attacks the methyl group of the methoxy ether, cleaving the O-Me

bond and generating the thermodynamically stable amide tautomer.
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Caption: Decision tree for synthesizing N-linked vs. C-linked derivatives and optional

deprotection.

Summary of Physical Properties & Handling
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Property Data Relevance

Molecular Weight 162.55 g/mol Fragment-based drug design

Physical State Low-melting solid / Liquid
May require gentle heating to

dispense

Storage 2–8°C, Inert Atmosphere
Moisture sensitive (C-Cl

hydrolysis risk)

Solubility DCM, EtOAc, DMSO, MeOH
Compatible with standard

organic workups

Hazards Skin Irritant, Toxic
Fluorinated compounds

require fume hood handling
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Cited to distinguish the ethyl-analog from the methoxy-analog discussed in this guide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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